6-chloro-2-[5-(4-methoxyphenyl)-3-(thiophen-2-yl)-4,5-dihydro-1H-pyrazol-1-yl]-4-phenylquinazoline
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Overview
Description
6-chloro-2-[5-(4-methoxyphenyl)-3-(thiophen-2-yl)-4,5-dihydro-1H-pyrazol-1-yl]-4-phenylquinazoline is a complex organic compound that belongs to the class of quinazolines Quinazolines are known for their diverse biological activities and are often used in medicinal chemistry for the development of therapeutic agents
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6-chloro-2-[5-(4-methoxyphenyl)-3-(thiophen-2-yl)-4,5-dihydro-1H-pyrazol-1-yl]-4-phenylquinazoline typically involves multi-step organic reactions. One common method includes the following steps:
Formation of the Pyrazoline Ring: The initial step involves the reaction of 4-methoxyphenyl hydrazine with a thienyl ketone under acidic conditions to form the pyrazoline ring.
Quinazoline Core Construction: The pyrazoline intermediate is then reacted with 2-chloro-4-phenylquinazoline under basic conditions to form the final compound.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening for optimal reaction conditions, and the use of catalysts to increase yield and reduce reaction time.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the thienyl and pyrazoline rings.
Reduction: Reduction reactions can occur at the quinazoline core, leading to the formation of dihydroquinazoline derivatives.
Substitution: The chloro group in the quinazoline ring can be substituted with various nucleophiles, leading to a wide range of derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are often used.
Substitution: Nucleophiles like amines, thiols, and alkoxides can be used under basic conditions.
Major Products
The major products formed from these reactions include various substituted quinazolines, dihydroquinazolines, and oxidized derivatives, each with potential unique biological activities.
Scientific Research Applications
Chemistry
In chemistry, this compound is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new reaction mechanisms and the development of novel synthetic methodologies.
Biology
Biologically, the compound has shown potential as an inhibitor of certain enzymes and receptors. It is being studied for its effects on cellular pathways and its potential as a therapeutic agent for various diseases.
Medicine
In medicine, 6-chloro-2-[5-(4-methoxyphenyl)-3-th
Properties
Molecular Formula |
C28H21ClN4OS |
---|---|
Molecular Weight |
497g/mol |
IUPAC Name |
6-chloro-2-[3-(4-methoxyphenyl)-5-thiophen-2-yl-3,4-dihydropyrazol-2-yl]-4-phenylquinazoline |
InChI |
InChI=1S/C28H21ClN4OS/c1-34-21-12-9-18(10-13-21)25-17-24(26-8-5-15-35-26)32-33(25)28-30-23-14-11-20(29)16-22(23)27(31-28)19-6-3-2-4-7-19/h2-16,25H,17H2,1H3 |
InChI Key |
NSJBFZMGWAFLAI-UHFFFAOYSA-N |
SMILES |
COC1=CC=C(C=C1)C2CC(=NN2C3=NC4=C(C=C(C=C4)Cl)C(=N3)C5=CC=CC=C5)C6=CC=CS6 |
Canonical SMILES |
COC1=CC=C(C=C1)C2CC(=NN2C3=NC4=C(C=C(C=C4)Cl)C(=N3)C5=CC=CC=C5)C6=CC=CS6 |
Origin of Product |
United States |
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